1-(thiophen-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C8H8O2S and a molecular weight of 168.22 g/mol It features a cyclopropane ring attached to a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
The synthesis of 1-(thiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of thiophene derivatives. One common method is the reaction of thiophene with diazomethane in the presence of a catalyst to form the cyclopropane ring . Industrial production methods may involve more scalable processes, such as the use of flow chemistry techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of thiol derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-(thiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The compound’s ability to modulate oxidative stress pathways is also of interest, as it may help in reducing cellular damage caused by reactive oxygen species (ROS) .
Comparison with Similar Compounds
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid can be compared with other thiophene derivatives, such as:
2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid: Similar in structure but with the thiophene ring attached at a different position, leading to different chemical and biological properties.
Thiophene-2-carboxylic acid: Lacks the cyclopropane ring, which affects its reactivity and applications.
Thiophene-3-carboxylic acid: Another derivative with different substitution patterns, influencing its use in various chemical reactions and applications.
Properties
CAS No. |
162960-00-1 |
---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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